molecular formula C10H11Cl2NO B14053426 1-(5-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one

1-(5-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14053426
M. Wt: 232.10 g/mol
InChI Key: MJSXPNXKQCTHPH-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C10H11Cl2NO This compound is characterized by the presence of an amino group, a chloromethyl group, and a chloropropanone moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(5-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-2-(chloromethyl)benzene with 1-chloropropan-2-one under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(5-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The chloromethyl and chloropropanone groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common reagents and conditions used in these reactions include solvents like ethanol or water, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(5-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one can be compared with similar compounds, such as:

    1-(5-Amino-2-(chloromethyl)phenyl)propan-2-one: This compound has a similar structure but lacks the chloropropanone moiety, resulting in different chemical properties and reactivity.

    1-(5-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one: This compound has a similar structure but differs in the position of the chlorine atom, leading to variations in its chemical behavior and applications.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[5-amino-2-(chloromethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H11Cl2NO/c1-6(14)10(12)9-4-8(13)3-2-7(9)5-11/h2-4,10H,5,13H2,1H3

InChI Key

MJSXPNXKQCTHPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)N)CCl)Cl

Origin of Product

United States

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